

Chan-Lam Coupling with Alkylboronic Acids: Application Notes and Protocols

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Compound of Interest

Compound Name: Octylboronic acid

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Introduction

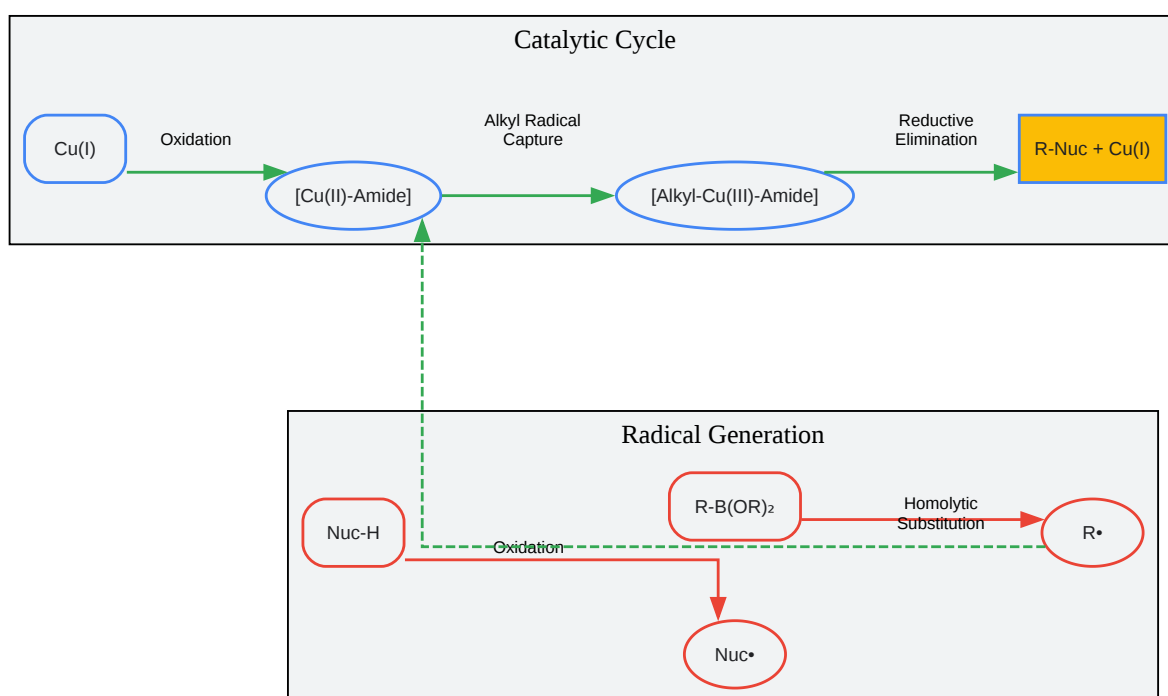
The Chan-Lam coupling reaction is a powerful and versatile copper-catalyzed cross-coupling method for the formation of carbon-heteroatom bonds. While traditionally associated with arylboronic acids, recent advancements have expanded its scope to include alkylboronic acids, providing a valuable tool for the synthesis of a wide range of alkylated compounds. This methodology is particularly attractive due to its operational simplicity, mild reaction conditions, and the use of inexpensive and abundant copper catalysts. Unlike many palladium-catalyzed cross-coupling reactions, Chan-Lam couplings can often be performed open to the air, making them highly practical for both academic and industrial laboratories.^{[1][2]}

These application notes provide an overview of the Chan-Lam coupling reaction using alkylboronic acids, including detailed experimental protocols and data on substrate scope and yields. The information is intended to guide researchers in applying this valuable transformation in their own synthetic endeavors, particularly in the fields of medicinal chemistry and drug development where the introduction of alkyl groups can significantly impact the biological activity of molecules.

Reaction Mechanism

The mechanism of the Chan-Lam coupling with alkylboronic acids can differ from the traditional pathway proposed for arylboronic acids. While the classical mechanism involves a Cu(I)/Cu(III)

catalytic cycle, recent studies on the coupling of alkylboronic esters with amines suggest the involvement of an alkyl radical intermediate. This proposed radical pathway is initiated by the formation of an aminyl radical, which then abstracts the alkyl group from the boron center. This process generates an alkyl radical that is subsequently trapped by a copper(II) species to form a high-valent copper(III) intermediate. Reductive elimination from this intermediate then furnishes the desired C-N bond and regenerates the active copper catalyst.



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Caption: Proposed radical mechanism for the Chan-Lam coupling of alkylboronic esters with amines.

Data Presentation

The following tables summarize the substrate scope and yields for the Chan-Lam coupling of various alkylboronic acids with different N-H and O-H containing nucleophiles.

Table 1: Copper-Catalyzed N-Alkylation of Primary Amides with Alkylboronic Acids

Entry	Alkylboronic Acid	Amide	Product	Yield (%)
1	Isobutylboronic acid	Benzamide	N-Isobutylbenzamide	84
2	Isobutylboronic acid	4-Methoxybenzamide	N-Isobutyl-4-methoxybenzamide	81
3	Isobutylboronic acid	4-(Trifluoromethyl)benzamide	N-Isobutyl-4-(trifluoromethyl)benzamide	75
4	Isobutylboronic acid	Cyclopropanecarboxamide	N-Isobutylcyclopropanecarboxamide	78
5	n-Propylboronic acid	Benzamide	N-n-Propylbenzamide	72
6	Cyclopentylboronic acid	Benzamide	N-Cyclopentylbenzamide	65
7	Neopentylboronic acid	Benzamide	N-Neopentylbenzamide	70

Reaction Conditions: Amide (1.0 mmol), alkylboronic acid (2.0 mmol), Cu(OAc)₂ (0.1 mmol), NaOSiMe₃ (2.0 mmol), di-tert-butyl peroxide (2.0 mmol), in 1,4-dioxane at 100 °C for 12 h.

Table 2: Copper-Catalyzed N-Alkylation of Amines with Alkylboronic Esters

Entry	Alkylboronic Ester	Amine	Product	Yield (%)
1	1-Phenylethylboronic acid pinacol ester	Morpholine	4-(1-Phenylethyl)morpholine	99
2	n-Octylboronic acid pinacol ester	Pyrrolidine	1-(n-Octyl)pyrrolidine	85
3	n-Octylboronic acid pinacol ester	Piperidine	1-(n-Octyl)piperidine	88
4	n-Octylboronic acid pinacol ester	Azepane	1-(n-Octyl)azepane	82
5	n-Octylboronic acid pinacol ester	Dibenzylamine	N-(n-Octyl)dibenzylamine	75
6	Benzylboronic acid pinacol ester	Morpholine	4-Benzylmorpholine	91

Reaction Conditions: Alkylboronic ester (0.5 mmol), amine (3.0 equiv), CuBr₂ (0.1 mmol) in toluene at 80 °C under an air atmosphere.[3]

Table 3: Copper-Catalyzed O-Alkylation of Phenols with Alkylborane Reagents

Entry	Alkylborane Reagent	Phenol	Product	Yield (%)
1	Benzylboronic acid pinacol ester	Phenol	Benzyl phenyl ether	85
2	Benzylboronic acid pinacol ester	4-Methoxyphenol	Benzyl (4-methoxyphenyl) ether	82
3	Benzylboronic acid pinacol ester	4-Chlorophenol	Benzyl (4-chlorophenyl) ether	78
4	Benzylboronic acid pinacol ester	2-Naphthol	2-(Benzyloxy)naphthalene	88
5	n-Butylboronic acid pinacol ester	Phenol	n-Butyl phenyl ether	65
6	Cyclopropylboronic acid	4-tert-Butylphenol	1-(tert-Butyl)-4-cyclopropoxybenzene	76

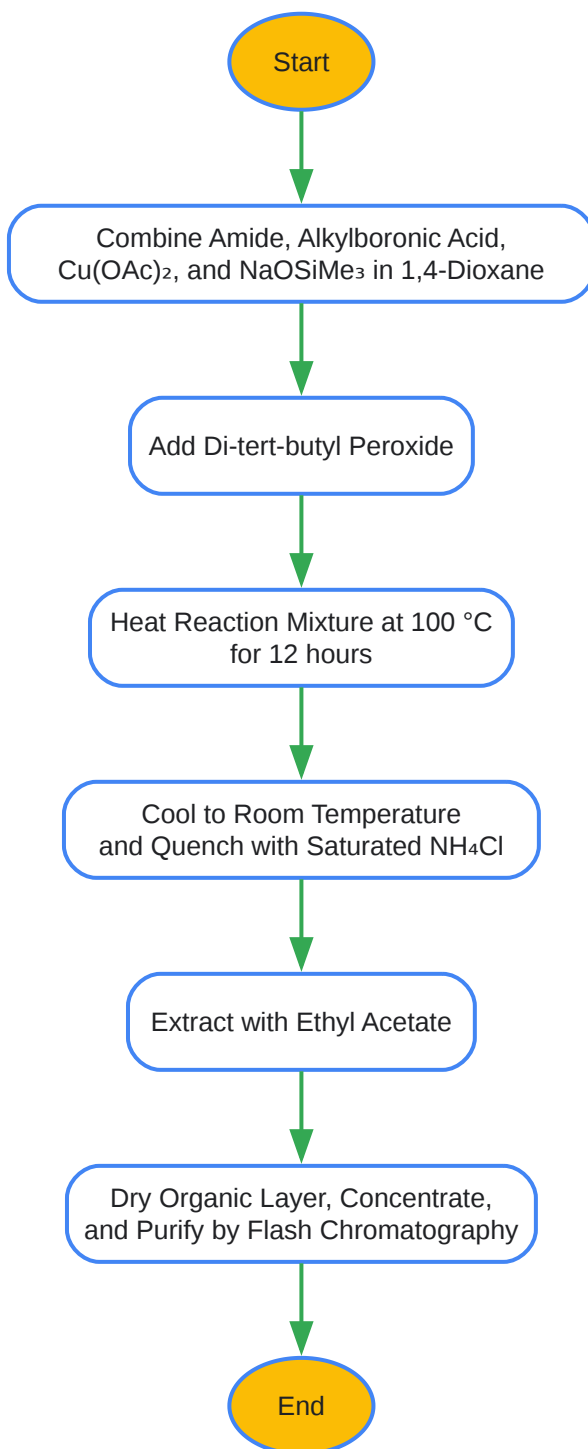
Reaction Conditions (Entries 1-5): Phenol (0.5 mmol), alkylborane reagent (1.0 mmol), Cu(OAc)₂ (0.05 mmol), di-tert-butyl peroxide (1.0 mmol) in chlorobenzene at 120 °C.[4]

Reaction Conditions (Entry 6): Phenol (0.5 mmol), potassium cyclopropyltrifluoroborate (1.5 mmol), Cu(OAc)₂ (0.1 mmol), 1,10-phenanthroline (0.1 mmol), K₂CO₃ (1.0 mmol) in toluene at 80 °C under an O₂ atmosphere.[5]

Experimental Protocols

Protocol 1: General Procedure for the N-Alkylation of Primary Amides with Alkylboronic Acids

This protocol provides a general method for the copper-catalyzed cross-coupling of primary amides with alkylboronic acids.



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Caption: General workflow for the N-alkylation of primary amides with alkylboronic acids.

Materials:

- Primary amide (1.0 equiv)
- Alkylboronic acid (2.0 equiv)
- Copper(II) acetate ($\text{Cu}(\text{OAc})_2$, 0.1 equiv)
- Sodium trimethylsilanolate (NaOSiMe_3 , 2.0 equiv)
- Di-tert-butyl peroxide (DTBP, 2.0 equiv)
- Anhydrous 1,4-dioxane
- Saturated aqueous ammonium chloride (NH_4Cl)
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- To an oven-dried reaction vessel equipped with a magnetic stir bar, add the primary amide (1.0 mmol, 1.0 equiv), alkylboronic acid (2.0 mmol, 2.0 equiv), copper(II) acetate (18.2 mg, 0.1 mmol, 0.1 equiv), and sodium trimethylsilanolate (224 mg, 2.0 mmol, 2.0 equiv).
- Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
- Add anhydrous 1,4-dioxane (5 mL) via syringe.
- Add di-tert-butyl peroxide (0.37 mL, 2.0 mmol, 2.0 equiv) via syringe.
- Seal the reaction vessel and heat the mixture at 100 °C for 12 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by adding saturated aqueous NH_4Cl (10 mL).

- Extract the aqueous layer with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 or MgSO_4 , and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-alkylated amide.

Protocol 2: General Procedure for the N-Alkylation of Amines with Alkylboronic Esters

This protocol describes a general method for the copper-catalyzed coupling of aliphatic amines with alkylboronic pinacol esters.

Materials:

- Alkylboronic pinacol ester (1.0 equiv)
- Aliphatic amine (3.0 equiv)
- Copper(II) bromide (CuBr_2 , 0.2 equiv)
- Toluene
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

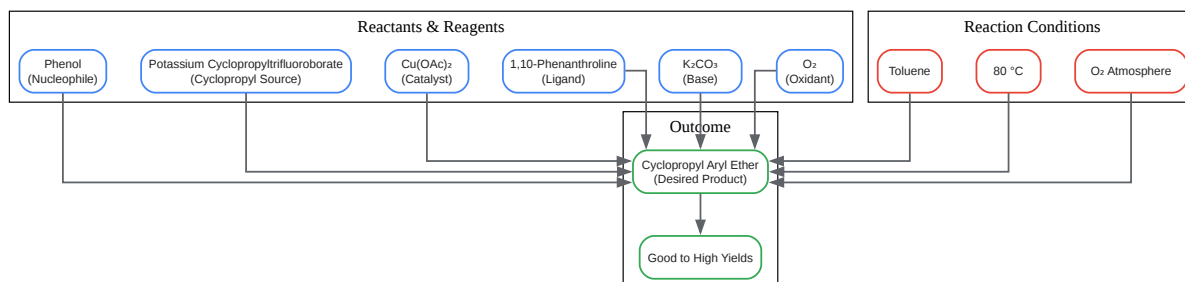
- To a reaction vial equipped with a magnetic stir bar, add the alkylboronic pinacol ester (0.5 mmol, 1.0 equiv), the aliphatic amine (1.5 mmol, 3.0 equiv), and copper(II) bromide (22.3

mg, 0.1 mmol, 0.2 equiv).

- Add toluene (2 mL) to the vial.
- Seal the vial and stir the reaction mixture at 80 °C under an air atmosphere for 16-24 hours.
- Upon completion, cool the reaction to room temperature.
- Dilute the reaction mixture with ethyl acetate (10 mL) and wash with saturated aqueous NaHCO_3 (10 mL).
- Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield the desired N-alkylated amine.

Protocol 3: General Procedure for the O-Cyclopropylation of Phenols

This protocol outlines a method for the copper-catalyzed O-cyclopropylation of phenols using potassium cyclopropyltrifluoroborate.



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Caption: Factors influencing the Chan-Lam O-cyclopropylation of phenols.

Materials:

- Phenol (1.0 equiv)
- Potassium cyclopropyltrifluoroborate (3.0 equiv)
- Copper(II) acetate (Cu(OAc)₂, 0.2 equiv)
- 1,10-Phenanthroline (0.2 equiv)
- Potassium carbonate (K₂CO₃, 2.0 equiv)
- Toluene
- Ethyl acetate
- Water
- Anhydrous sodium sulfate (Na₂SO₄)

- Silica gel for column chromatography

Procedure:

- In a reaction tube, combine the phenol (0.5 mmol, 1.0 equiv), potassium cyclopropyltrifluoroborate (222 mg, 1.5 mmol, 3.0 equiv), copper(II) acetate (18.2 mg, 0.1 mmol, 0.2 equiv), 1,10-phenanthroline (18.0 mg, 0.1 mmol, 0.2 equiv), and potassium carbonate (138 mg, 1.0 mmol, 2.0 equiv).
- Add a magnetic stir bar and toluene (2.5 mL).
- Seal the tube and purge with oxygen gas for 5 minutes.
- Stir the reaction mixture vigorously at 80 °C under an oxygen atmosphere (balloon) for 24 hours.
- After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite®.
- Wash the filtrate with water (10 mL).
- Extract the aqueous layer with ethyl acetate (2 x 10 mL).
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopropyl aryl ether.[5]

Conclusion

The Chan-Lam coupling of alkylboronic acids represents a significant advancement in the synthesis of alkylated amines, ethers, and amides. The mild reaction conditions, broad substrate scope, and the use of an inexpensive copper catalyst make it an attractive alternative to traditional alkylation methods. The provided protocols and data serve as a valuable resource for researchers looking to employ this powerful reaction in their synthetic strategies. Further exploration of the reaction mechanism and the development of even more efficient catalytic systems will undoubtedly continue to expand the utility of this important transformation.

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